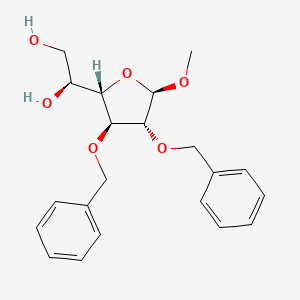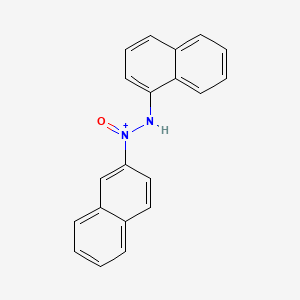
Naphthalen-2-yl-(naphthalen-1-ylamino)-oxoazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2’-NNO-Azoxybisnaphthalene: is an organic compound with the molecular formula C20H14N2O It is a derivative of naphthalene, characterized by the presence of an azoxy group (-N=N(O)-) linking two naphthalene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2’-NNO-Azoxybisnaphthalene can be synthesized through the oxidation of 1,2’-aminonaphthol. The process involves the use of nitroso-β-naphthol as a starting material, which is then subjected to oxidation using reagents such as sodium hydroxide and sodium hydrosulfite . The reaction conditions typically involve controlled temperatures and the addition of hydrochloric acid to precipitate the desired product.
Industrial Production Methods: While specific industrial production methods for 1,2’-NNO-Azoxybisnaphthalene are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced chemical engineering techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2’-NNO-Azoxybisnaphthalene undergoes various chemical reactions, including:
Oxidation: The azoxy group can be further oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products:
Oxidation: Nitro-1,2’-NNO-azoxybisnaphthalene.
Reduction: Amino-1,2’-NNO-azoxybisnaphthalene.
Substitution: Halogenated or nitrated derivatives of 1,2’-NNO-azoxybisnaphthalene.
Wissenschaftliche Forschungsanwendungen
1,2’-NNO-Azoxybisnaphthalene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2’-NNO-Azoxybisnaphthalene involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can interact with cellular components. These interactions can result in the modulation of signaling pathways and the inhibition of specific enzymes, contributing to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
1,2’-Azobisnaphthalene: Lacks the oxygen atom in the azoxy group.
1,2’-Dinitronaphthalene: Contains two nitro groups instead of the azoxy group.
1,2’-Diaminonaphthalene: Contains two amino groups instead of the azoxy group.
Comparison: 1,2’-NNO-Azoxybisnaphthalene is unique due to the presence of the azoxy group, which imparts distinct redox properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where redox activity is desired .
Eigenschaften
CAS-Nummer |
17334-04-2 |
|---|---|
Molekularformel |
C20H15N2O+ |
Molekulargewicht |
299.353 |
IUPAC-Name |
naphthalen-2-yl-(naphthalen-1-ylamino)-oxoazanium |
InChI |
InChI=1S/C20H15N2O/c23-22(18-13-12-15-6-1-2-8-17(15)14-18)21-20-11-5-9-16-7-3-4-10-19(16)20/h1-14H,(H,21,23)/q+1 |
InChI-Schlüssel |
ICUNJZOUHQOGPD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)[N+](=O)NC3=CC=CC4=CC=CC=C43 |
Synonyme |
1,2/'-NNO-Azoxybisnaphthalene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B578814.png)

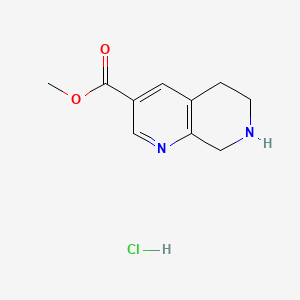
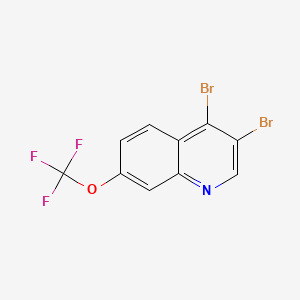
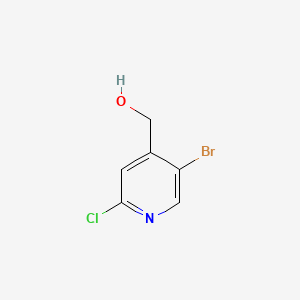


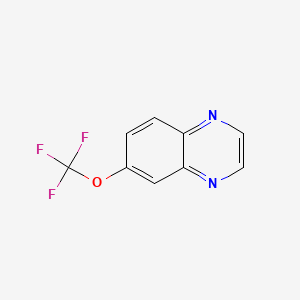
![Methyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B578829.png)
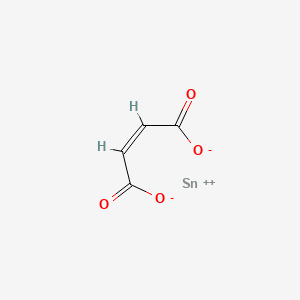
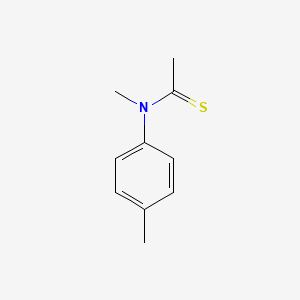
![(2S)-2-amino-N-[(3R,4R,4aR,5R,6R)-5,6,8-trihydroxy-3-methyl-1-oxo-3,4,4a,5,6,7-hexahydroisochromen-4-yl]propanamide;sulfuric acid](/img/structure/B578835.png)
![(1S,4S,5R,9S,10S,13R)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B578836.png)
